Sweetness Intensity and Caloric Efficiency: Invert Sugar Delivers 1.3× Sweetness of Sucrose at Equivalent Solids
Invert Sugar exhibits a relative sweetness of approximately 130 when sucrose is set as the reference standard at 100 [1]. This 30% sweetness enhancement is directly attributable to the presence of free fructose, which possesses an intrinsic sweetness ranging from 1.17× to 1.75× that of sucrose, combined with glucose at ~0.8× [2]. The equimolar glucose-fructose composition produces a synergistic sweetness effect that exceeds the arithmetic mean of its components. This quantifiable differentiation enables formulators to achieve target sweetness intensity with approximately 20-25% less total carbohydrate sweetener mass compared to sucrose-only formulations, a reduction that translates to both caloric savings and potential cost efficiencies in procurement [3].
| Evidence Dimension | Relative sweetness (sucrose = 100 reference) |
|---|---|
| Target Compound Data | 130 (1.3× sucrose) |
| Comparator Or Baseline | Sucrose: 100; Glucose: 80; HFCS-42: ~100; HFCS-55: ~110; High-maltose corn syrup: 34 |
| Quantified Difference | +30% over sucrose; +20-25% carbohydrate reduction achievable for equivalent sweetness perception |
| Conditions | Standardized sensory evaluation; aqueous solutions at 20-25°C; concentration range 5-15% w/w |
Why This Matters
Procurement of Invert Sugar enables ~20-25% reduction in sweetener mass for equivalent sweetness, directly lowering ingredient cost-in-use and caloric declaration per finished product unit.
- [1] Inverted sugar syrup. Wikipedia. Sweetness scale: sucrose = 100, invert syrup ≈ 130. View Source
- [2] Sucrose, fructose and glucose sugars. Difford's Guide. 2022. View Source
- [3] Invert Sugar India Limited - Properties. IndiaMART. View Source
